molecular formula C11H13FO4 B1449330 Ethyl 2-fluoro-3,6-dimethoxybenzoate CAS No. 1352306-33-2

Ethyl 2-fluoro-3,6-dimethoxybenzoate

Cat. No. B1449330
CAS RN: 1352306-33-2
M. Wt: 228.22 g/mol
InChI Key: BSSKGOKOUAOHFE-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3,6-dimethoxybenzoate is a chemical compound with the CAS Number: 1352306-33-2 . It has a molecular weight of 228.22 . The compound is used in various fields of research and industry due to its unique properties.


Molecular Structure Analysis

The InChI code for Ethyl 2-fluoro-3,6-dimethoxybenzoate is 1S/C11H13FO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4H2,1-3H3 . This code provides a specific representation of the molecule’s structure. The compound consists of an ethyl group (C2H5) attached to a benzoate group (C6H5CO2) that has two methoxy groups (OCH3) and one fluorine atom attached to it .


Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3,6-dimethoxybenzoate has a molecular weight of 228.22 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Pharmacology

In pharmacology, Ethyl 2-fluoro-3,6-dimethoxybenzoate is likely used as a precursor or intermediate in the synthesis of various pharmaceutical compounds. Its structural motifs, particularly the fluorine atom and methoxy groups, are common in many drug molecules due to their influence on the bioactivity and metabolic stability of the compounds .

Organic Synthesis

This compound serves as a building block in organic synthesis, especially in the construction of complex molecules. Its reactivity can be harnessed to introduce the fluoro-dimethoxybenzoate moiety into larger molecules, which can be useful in synthesizing compounds with potential medicinal properties .

Material Science

In material science, Ethyl 2-fluoro-3,6-dimethoxybenzoate could be used in the development of new materials, such as polymers or coatings, that require specific chemical functionalities to impart desired physical or chemical properties .

Analytical Chemistry

This chemical might be used as a standard or reference compound in analytical chemistry to calibrate instruments or to develop new analytical methods, such as chromatography or mass spectrometry, due to its unique molecular signature .

Chemical Synthesis

Ethyl 2-fluoro-3,6-dimethoxybenzoate plays a role in chemical synthesis as a reagent or catalyst in various chemical reactions. It could be involved in reactions such as esterification, amidation, or as part of a larger synthetic route in the production of complex organic molecules .

Life Sciences Research

In life sciences research, this compound may be used in the study of cell biology, biochemistry, or as a part of biochemical assays. Its role could be pivotal in understanding the interaction between small molecules and biological systems .

Environmental Studies

The compound’s stability and reactivity also make it a candidate for environmental studies, particularly in the analysis of soil or water samples for the presence of similar organic compounds, which could be pollutants or degradation products .

Industrial Applications

Lastly, in industrial applications, Ethyl 2-fluoro-3,6-dimethoxybenzoate could be utilized in the manufacture of dyes, fragrances, or other specialty chemicals where its specific functional groups are necessary for the final product’s properties .

properties

IUPAC Name

ethyl 2-fluoro-3,6-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO4/c1-4-16-11(13)9-7(14-2)5-6-8(15-3)10(9)12/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSKGOKOUAOHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-3,6-dimethoxybenzoate

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-1,4-dimethoxybenzene (8.1 g, 52.0 mmol) in anhydrous THF at −78° C., n-BuLi (2.5 M in hexane, 22 mL, 55 mmol) was added dropwise. The resulting mixture was stirred at −78° C. for 1 h, and then ethyl chloroformate (5 mL, 52.1 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for additional 2 h and quenched with water (200 mL). The mixture was extracted with ethyl acetate (2×180 mL). The combined organic layers were washed with brine (200 mL), dried (Na2SO4), and concentrated in vacuo. The residue was purified by silica gel column chromatography (1:5 EtOAc/petroleum ether) to give ethyl 2-fluoro-3,6-dimethoxybenzoate (8.1 g).
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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